molecular formula C16H14N2O3S B2541311 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251687-70-3

7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2541311
CAS No.: 1251687-70-3
M. Wt: 314.36
InChI Key: ZYROOXRRQMLESN-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and carboxamide groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure an environmentally friendly and economically viable process.

Chemical Reactions Analysis

Types of Reactions: 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated compounds (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

    7-hydroxy-4-methylcoumarin: A compound with a similar hydroxy and methyl substitution pattern but a different core structure.

    4-methyl-2-oxo-2H-chromene-7-yl: Another compound with a similar substitution pattern but a different core structure.

Comparison: Compared to these similar compounds, 7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its thieno[3,2-b]pyridine core. This core structure imparts different chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-3-5-10(6-4-9)17-15(20)12-13(19)14-11(7-8-22-14)18(2)16(12)21/h3-8,19H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYROOXRRQMLESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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